4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s known that a large volume of research on triazole and their derivatives has been carried out . For instance, Behalo et al. synthesized a series of fused 1,2,4-triazole derivatives starting with a similar compound .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .Scientific Research Applications
Corrosion Inhibition for Copper
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), a related compound, has been studied as a corrosion inhibitor for copper in saline environments. The compound was found to significantly inhibit corrosion, showing more than 94% efficiency at a specific concentration. It behaves as a mixed type inhibitor with a cathodic predominance, suggesting its potential in protecting copper surfaces from corrosion, particularly in saline conditions. The inhibitory effect is attributed to the chemical adsorption of AMTT on the copper surface through the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring, forming a protective layer (Chauhan et al., 2019).
Crystal Structure Analysis
The crystal and molecular structure of 1,2,4-triazolo-N-amino-thiols, including compounds similar to 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol, have been analyzed to understand their geometric configuration. Such studies are crucial in drug design and material science for predicting compound reactivity and interaction with other molecules (Sarala et al., 2006).
Antimicrobial Activities
Triazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds displayed significant activity against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Electrochemical Behavior in Aqueous-Alcoholic Media
The electrochemical behavior of thiotriazoles, closely related to this compound, has been studied in aqueous-alcoholic media. Such research provides insights into the redox properties of these compounds, which is essential for applications in electrochemistry and sensor development (Fotouhi et al., 2002).
Synthesis of Anti-inflammatory and Molluscicidal Agents
Compounds based on 1,2,4-triazole, similar to this compound, have been synthesized and screened for their anti-inflammatory and molluscicidal activities. Some derivatives showed potent anti-inflammatory effects in dose-dependent manners, while others exhibited significant molluscicidal activities, highlighting their potential for pharmaceutical and agricultural applications (El Shehry et al., 2010).
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring, such as “4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol”, could potentially be further investigated to harness their optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to participate in various biochemical reactions, including suzuki–miyaura cross-coupling .
Biochemical Pathways
Similar compounds have been involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura cross-coupling .
Properties
IUPAC Name |
4-amino-3-[chloro(difluoro)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHVAOYJHGAGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)N1N)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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